![molecular formula C17H19NO3 B5879741 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene, also known as TBN-1, is a chemical compound that has been widely used in scientific research. TBN-1 is a nitrobenzene derivative that has been synthesized for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Applications De Recherche Scientifique
1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been widely used in scientific research due to its potential applications in various fields. In medicinal chemistry, 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has also been studied for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate photosensitizing agents.
In material science, 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been used as a linker molecule in the synthesis of MOFs due to its unique structural properties.
In environmental science, 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been studied for its potential as a pollutant. It has been shown to be persistent in the environment and can accumulate in aquatic organisms. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has also been detected in wastewater treatment plants and surface water, indicating its potential as a contaminant.
Mécanisme D'action
The mechanism of action of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and cancer. By inhibiting COX-2 activity, 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene may reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. It has been shown to inhibit the production of prostaglandins and reduce the expression of inflammatory cytokines. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has also been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene is its potential as a photosensitizer in photodynamic therapy. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been shown to have high singlet oxygen quantum yield, which is crucial for the efficiency of photodynamic therapy. Another advantage of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene is its potential as a building block for the synthesis of functional materials, such as MOFs. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has unique structural properties that make it a suitable linker molecule for the synthesis of MOFs.
One limitation of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene is its potential as a pollutant. 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene has been shown to be persistent in the environment and can accumulate in aquatic organisms. This may have negative impacts on the environment and human health.
Orientations Futures
There are several future directions for the study of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene. One direction is the development of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene-based materials for various applications, such as gas storage, separation, and catalysis. Another direction is the study of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene as a potential photosensitizer in photodynamic therapy. Further research is needed to determine the efficiency and safety of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene in photodynamic therapy. Additionally, the environmental impact of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene needs to be further studied to determine its potential as a pollutant and its effects on human health.
Méthodes De Synthèse
The synthesis of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene involves the reaction of 1-chloromethyl-4-tert-butylphenoxybenzene with sodium nitrite in the presence of copper powder. This reaction leads to the formation of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene, which can be purified by column chromatography. The yield of 1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene synthesis is typically around 60-70%.
Propriétés
IUPAC Name |
1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)14-7-9-16(10-8-14)21-12-13-5-4-6-15(11-13)18(19)20/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIPRBAAYPFIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Tert-butylphenoxy)methyl]-3-nitrobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




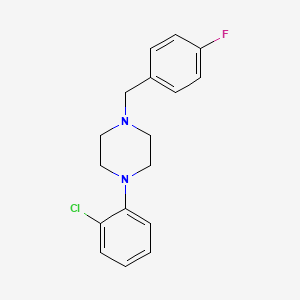
![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)
![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)
![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)
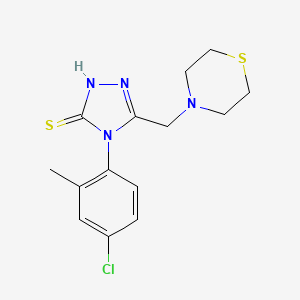
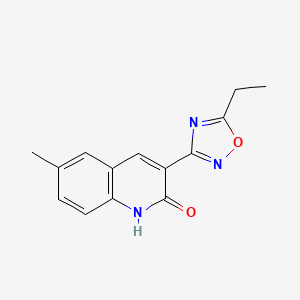
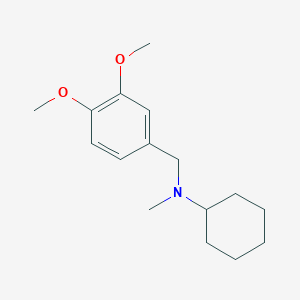
methanone](/img/structure/B5879711.png)
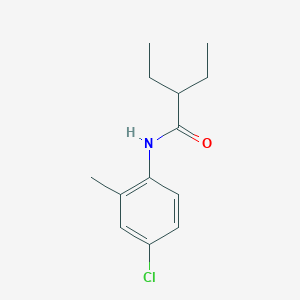
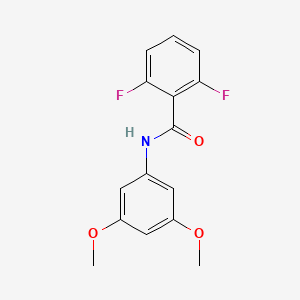
![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)